![molecular formula C6H4IN3O B2499521 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2402828-83-3](/img/structure/B2499521.png)
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure with an iodine atom at the 3-position. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives to form N-propargylated C-3 substituted pyrazoles. These intermediates are then reacted with different amine derivatives in the presence of cesium carbonate in methanol to yield the desired pyrazolo[1,5-a]pyrazine-4-one derivatives .
Industrial Production Methods
the general principles of heterocyclic synthesis and the use of scalable reaction conditions, such as the use of cesium carbonate and methanol, suggest that similar methods could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazolo[1,5-a]pyrazine core can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazolo[1,5-a]pyrazine core .
Scientific Research Applications
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one and its derivatives involves interaction with specific molecular targets. For example, its antiproliferative effects on cancer cells are thought to be mediated through the inhibition of key enzymes involved in cell division and survival pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine-4-one: Lacks the iodine atom at the 3-position.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,5-a]pyrazine: Contains an imidazole ring fused to the pyrazine ring.
Uniqueness
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .
Biological Activity
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention due to its varied biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an iodine atom at the 3-position of the pyrazolo[1,5-a]pyrazin-4-one structure, which significantly influences its reactivity and biological properties. The presence of iodine allows for various substitution reactions, enhancing the compound's potential for developing derivatives with diverse biological activities.
Target Interactions:
this compound interacts with several biological targets:
- Cannabinoid Receptors: It has been shown to interact with CB1 and CB2 receptors, which are involved in various physiological processes.
- Anti-inflammatory Targets: The compound exhibits potential as an anti-inflammatory agent by inhibiting p38 kinase activity.
- Antimicrobial Activity: Studies indicate that it may have antimicrobial properties, although specific targets remain to be fully elucidated.
Biochemical Pathways:
Research indicates that related pyrazole derivatives can inhibit HIV-1 integrase and dipeptidyl peptidase-IV (DPP-IV), suggesting potential applications in antiviral and antidiabetic therapies.
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of this compound on cancer cell lines. In particular:
- A549 Lung Adenocarcinoma Cells: At a concentration of 160 µM, certain derivatives increased cell death rates by up to 50%.
- Mechanism of Action: The cytotoxicity appears to involve apoptosis pathways, as indicated by the activation of caspases during treatment with this compound .
Pharmacokinetics
Theoretical studies on the pharmacokinetics of pyrazolopyrazine derivatives suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These predictions indicate that this compound could be a viable candidate for further development in medicinal chemistry.
Comparison with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
Pyrazolo[1,5-a]pyrimidine | Lacks iodine; different ring structure | Varies; less potent than iodinated derivatives |
Pyrazolo[1,5-a]pyrazine | Contains a pyrazine ring; lacks iodine | Anticancer properties noted |
Imidazo[1,5-a]pyrazine | Contains imidazole; distinct chemical behavior | Antimicrobial and anti-inflammatory |
This compound | Unique iodine substitution enhances reactivity | Notable cytotoxicity against cancer cells |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Activity:
- Antiviral Properties:
- Inflammatory Disorders:
Properties
IUPAC Name |
3-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBFERIRRRENMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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